2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound with the molecular formula C17H17F3N4O2 and a molecular weight of 366.34 g/mol This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include pyrimidine-2-carboxylic acid, piperidine, and trifluoromethylpyridine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, 2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}methoxy)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}methoxy)pyrimidine include other pyrimidine, piperidine, and trifluoromethyl-substituted pyridine derivatives. Examples include:
- 2-Fluorodeschloroketamine
- Various aliphatic amines
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)14-5-4-13(9-23-14)15(25)24-8-1-3-12(10-24)11-26-16-21-6-2-7-22-16/h2,4-7,9,12H,1,3,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEHYCDTAAELEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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